Product packaging for D-PhenylalanylNateglinide(Cat. No.:)

D-PhenylalanylNateglinide

Cat. No.: B12291084
M. Wt: 464.6 g/mol
InChI Key: XMXSUTQQSCOJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-PhenylalanylNateglinide is a research chemical of interest for investigating novel therapeutic pathways, particularly in metabolic and pain research. This compound is conceptually derived from Nateglinide, a known insulin secretagogue, and D-Phenylalanine. Nateglinide is a D-phenylalanine derivative that acts as a rapid-onset insulinotropic agent by specifically inhibiting pancreatic β-cell KATP channels . Its action is glucose-dependent and primarily targets the sulfonylurea receptor 1 (SUR1), leading to a transient insulin release that makes it a valuable tool for studying postprandial glucose control . Research indicates that nateglinide stimulates both KATP channel-dependent and KATP channel-independent insulin secretion . Furthermore, the D-Phenylalanine moiety is investigated for its potential role in pain modulation. Studies suggest D-Phenylalanine may exhibit analgesic properties by inhibiting enzymes like carboxypeptidase A and enkephalinase, which are involved in the degradation of endogenous endorphins and enkephalins . This dual-profile makes this compound a compelling compound for exploratory research aimed at understanding potential convergent mechanisms in insulin secretion and analgesia. Researchers may use this chemical to probe new signaling pathways and therapeutic applications. This product is strictly for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36N2O4 B12291084 D-PhenylalanylNateglinide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

3-phenyl-2-[[3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)

InChI Key

XMXSUTQQSCOJBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthetic Pathways and Molecular Architectures of D Phenylalanylnateglinide

Advanced Strategies for D-Phenylalanine Derivatization

The chirality of D-phenylalanine is a critical determinant of the biological activity of D-Phenylalanyl-Nateglinide. Consequently, the stereoselective synthesis of D-phenylalanine precursors is of paramount importance. Both asymmetric chemical synthesis and chemo-enzymatic methods offer powerful tools for obtaining enantiomerically pure D-amino acids.

The asymmetric synthesis of D-phenylalanine can be achieved through various methods that establish the desired stereocenter with high fidelity. One notable approach is the use of photoredox catalysis to facilitate the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine. chemrxiv.org This method allows for the use of ubiquitous carboxylic acids as radical precursors, offering a convenient route to highly functionalized α-amino acids that are otherwise challenging to prepare. chemrxiv.org

Another powerful strategy involves the use of phenylalanine ammonia (B1221849) lyases (PALs). While PALs typically catalyze the amination of cinnamic acids to produce L-phenylalanine, they can be engineered or selected for the synthesis of D-phenylalanine derivatives. researchgate.net A one-pot approach coupling PAL amination with a chemoenzymatic deracemization process, which involves stereoselective oxidation and non-selective reduction, has been successfully employed to synthesize substituted D-phenylalanines with high yield and excellent optical purity from inexpensive cinnamic acid precursors. researchgate.net

Chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, have emerged as robust and scalable routes to enantiomerically pure D-amino acids. acs.org These methods often provide high yields and enantiomeric excesses (>99%) from racemic starting materials. qut.edu.au

One such approach utilizes an enantioselective oxidase biocatalyst in conjunction with a non-selective chemical reducing agent to deracemize a racemic mixture of amino acids. acs.orgqut.edu.au This process effectively inverts the stereochemistry of one enantiomer, leading to a high yield of the desired D-amino acid. acs.orgqut.edu.au

Enzymatic systems have been developed for the highly selective synthesis of D-amino acids through the stereoinversion of their L-counterparts. For instance, a whole-cell biocatalyst system has been engineered to asymmetrically catalyze the stereoinversion of L-phenylalanine to D-phenylalanine with a quantitative yield and over 99% enantiomeric excess. nih.gov This system relies on the co-expression of multiple enzymes, including L-amino acid deaminase, a dehydrogenase, and a formate (B1220265) dehydrogenase for cofactor regeneration. nih.gov

Furthermore, the creation of broad-range and highly stereoselective D-amino acid dehydrogenases through mutagenesis has expanded the toolkit for D-amino acid synthesis. nih.gov These engineered enzymes can produce a variety of D-amino acids, including D-phenylalanine, via the reductive amination of the corresponding α-keto acid with high stereoselectivity (95% to >99% e.e.). nih.gov

Table 1: Comparison of Chemo-enzymatic Methods for D-Amino Acid Synthesis

Method Key Enzymes/Reagents Starting Material Key Advantages
Deracemization Enantioselective oxidase, non-selective reducing agent Racemic amino acids High yield (>90%), high enantiomeric excess (>99%)
Stereoinversion L-amino acid deaminase, dehydrogenase, formate dehydrogenase L-amino acids Quantitative yield, high enantiomeric excess (>99%)

| Reductive Amination | Engineered D-amino acid dehydrogenase | α-keto acids | Broad substrate range, high stereoselectivity |

Nateglinide (B44641) Synthesis and Functional Group Accessibility for Conjugation

Nateglinide, chemically known as N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine, is itself a conjugate. Its synthesis typically involves the coupling of D-phenylalanine with trans-4-isopropylcyclohexanecarboxylic acid or an activated derivative thereof. magtechjournal.comresearchgate.netgoogle.com

Several synthetic routes to nateglinide have been reported. One common method involves the reaction of trans-4-isopropylcyclohexanecarboxylic acid chloride with D-phenylalanine. magtechjournal.comresearchgate.net Another approach utilizes a one-pot synthesis where D-phenylalanine is first esterified, followed by acylation with trans-4-isopropylcyclohexanecarboxylic acid, and subsequent hydrolysis of the ester to yield nateglinide. google.com The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide to activate the carboxylic acid for reaction with a D-phenylalanine ester has also been described. google.com

For the purpose of creating D-Phenylalanyl-Nateglinide, the key functional group on the nateglinide molecule that is accessible for conjugation is its carboxylic acid. This carboxylic acid can be activated to react with the amino group of a second D-phenylalanine molecule, which would be attached via a linker. The synthesis of nitric oxide-releasing prodrugs of nateglinide, where various moieties are attached to the carboxylic acid group, demonstrates the feasibility of modifying this position. acs.org

Methodologies for Conjugate Formation: D-Phenylalanyl-Nateglinide

The formation of D-Phenylalanyl-Nateglinide involves the creation of a new peptide bond between the carboxylic acid of a protected D-phenylalanine and the secondary amine of Nateglinide. This process can be approached through several synthetic strategies, each with its own set of advantages and challenges. The key transformation is the acylation of the sterically hindered secondary amine of the Nateglinide backbone with a D-phenylalanine residue.

Solid-Phase Peptide Synthesis Adaptations for Conjugation

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of peptides and their conjugates by anchoring the growing chain to an insoluble resin support, which simplifies purification by allowing for filtration and washing of the resin-bound product. researchgate.netd-nb.info The synthesis of D-Phenylalanyl-Nateglinide via SPPS would require a non-standard approach, as Nateglinide itself is not a simple amino acid.

One potential solid-phase strategy would involve the initial attachment of a protected D-phenylalanine to a suitable resin. Following the deprotection of the N-terminus, the peptide chain could be elongated by coupling it with Nateglinide. However, this approach is complicated by the fact that Nateglinide has a free carboxylic acid which could lead to undesired side reactions.

A more plausible, albeit complex, solid-phase approach would involve the on-resin synthesis of the entire conjugate. This would necessitate the development of a synthetic route to anchor a suitably protected precursor of Nateglinide to the solid support. For instance, the trans-4-isopropylcyclohexanecarboxylic acid moiety could be linked to the resin, followed by coupling with a protected D-phenylalanine, and then a second protected D-phenylalanine. This multi-step on-resin synthesis would require careful selection of orthogonal protecting groups to allow for the selective deprotection and coupling at each step. ethz.chorganic-chemistry.org

Table 1: Key Considerations for SPPS of D-Phenylalanyl-Nateglinide

ParameterConsiderationExample/Rationale
Resin Choice The resin must be compatible with the planned cleavage conditions and the steric bulk of the conjugate.2-Chlorotrityl chloride (2-CTC) resin allows for mild cleavage conditions, preserving acid-labile groups.
Protecting Groups Orthogonal protecting groups are essential to control the sequence of bond formation. organic-chemistry.orgFmoc for the α-amino group of the second D-phenylalanine, and a temporary protecting group for the carboxylic acid of Nateglinide.
Coupling Reagents Strong coupling reagents are needed to overcome the steric hindrance of the secondary amine in Nateglinide. google.comHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Cleavage The cleavage cocktail must efficiently release the final product from the resin without degrading it.A solution of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).

Solution-Phase Conjugation Techniques

Solution-phase synthesis offers greater flexibility in terms of reaction scale and the use of a wider range of analytical techniques for reaction monitoring. The synthesis of D-Phenylalanyl-Nateglinide in solution would likely proceed via the coupling of two key fragments: Nateglinide and an N-protected D-phenylalanine.

A critical aspect of this approach is the management of the two carboxylic acid functionalities present in Nateglinide and the incoming D-phenylalanine. To achieve selective peptide bond formation at the secondary amine of Nateglinide, its own carboxylic acid group must be protected, for instance, as a methyl or benzyl (B1604629) ester. This protected Nateglinide derivative would then be reacted with an N-protected D-phenylalanine whose carboxylic acid has been activated.

The activation of the carboxylic acid of the N-protected D-phenylalanine can be achieved using a variety of coupling reagents. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. arkat-usa.org Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective, particularly for sterically hindered couplings. arkat-usa.org

Table 2: Representative Solution-Phase Synthesis of D-Phenylalanyl-Nateglinide (Hypothetical)

StepReactantsReagentsSolventKey Considerations
1. Protection of Nateglinide Nateglinide, MethanolThionyl chloride (SOCl₂)MethanolFormation of Nateglinide methyl ester to protect the carboxylic acid. nih.gov
2. Peptide Coupling Nateglinide methyl ester, Boc-D-Phe-OH sigmaaldrich.comsigmaaldrich.comHATU, DIPEA (N,N-Diisopropylethylamine)DMF (Dimethylformamide)Activation of the carboxylic acid of Boc-D-Phe-OH and coupling to the secondary amine of Nateglinide methyl ester.
3. Deprotection Protected DipeptideNaOH (aq) followed by acidic workupMethanol/WaterSaponification of the methyl ester to yield the final D-Phenylalanyl-Nateglinide.

Emerging Synthetic Methodologies for Peptide-Drug Conjugates

The field of peptide-drug conjugate synthesis is continually evolving, with new methods focused on improving efficiency, selectivity, and the ability to work with complex, unprotected molecules. nih.govmdpi.com These emerging techniques could offer novel pathways to D-Phenylalanyl-Nateglinide.

Chemoselective Ligation: Techniques such as native chemical ligation (NCL) and other chemoselective ligation methods allow for the coupling of unprotected peptide fragments in aqueous solution. chimia.chnih.gov While a direct application to the synthesis of D-Phenylalanyl-Nateglinide is not straightforward due to the lack of a terminal cysteine or a thioester, the principles of chemoselectivity are highly relevant. Future adaptations of these methods could potentially target specific functional groups for ligation, even in the presence of others. For instance, the development of ligations that are selective for secondary amines over primary amines or that can differentiate between two carboxylic acids would be highly beneficial.

Enzymatic Synthesis: The use of enzymes for peptide bond formation offers remarkable specificity and mild reaction conditions. researchgate.net While not yet reported for a molecule like D-Phenylalanyl-Nateglinide, the development of engineered ligases or the application of enzymes with broad substrate specificity could one day provide a green and efficient route to such conjugates.

Table 3: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Solid-Phase Peptide Synthesis (SPPS) Simplified purification, potential for automation. researchgate.netRequires specialized resins and protecting groups, potential for lower yields with complex substrates.
Solution-Phase Synthesis Scalability, flexibility in reaction conditions and monitoring.Requires purification after each step, potential for side reactions if not properly protected.
Emerging Methodologies High selectivity, mild reaction conditions, potential for greener synthesis. nih.govchimia.chMay require specific functional groups not present in the target molecule, methods may not be fully developed for this specific application.

Mechanistic Elucidation of D Phenylalanylnateglinide at the Molecular and Cellular Levels

Investigation of D-Phenylalanyl-Nateglinide Interaction with Pancreatic β-Cell ATP-Sensitive Potassium Channels (KATP Channels)

The primary molecular target of D-Phenylalanyl-Nateglinide is the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. patsnap.com These channels are complex proteins composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. nih.gov By modulating the activity of these channels, D-Phenylalanyl-Nateglinide initiates the sequence of events leading to insulin (B600854) release. researchgate.netnih.gov

Binding Kinetics and Affinity to Sulfonylurea Receptor 1 (SUR1) Subunit

D-Phenylalanyl-Nateglinide interacts directly with the SUR1 subunit of the KATP channel. researchgate.netnih.gov This interaction is characterized by a distinct binding profile that contributes to its specific pharmacological effects. Research indicates that D-Phenylalanyl-Nateglinide exhibits a selective and dual-affinity binding to the SUR1 subunit.

Patch-clamp studies on recombinant KATP channels have demonstrated that D-Phenylalanyl-Nateglinide inhibits SUR1/Kir6.2 channels with both high and low affinities. nih.gov The high-affinity inhibition constant (Ki) has been measured at 75 nM, while the low-affinity Ki is 114 µM. nih.gov This contrasts with its interaction with other SUR subtypes; it inhibits SUR2A/Kir6.2 and SUR2B/Kir6.2 channels only with low affinity (Ki of 105 µM and 111 µM, respectively), highlighting its specificity for the pancreatic β-cell type KATP channel. nih.gov

The binding site for D-Phenylalanyl-Nateglinide on the SUR1 subunit is distinct from that of other secretagogues like repaglinide (B1680517). researchgate.net The integrity of this binding site is crucial for its high-affinity interaction. Specifically, the amino acid serine at position 1237 of the SUR1 protein is essential; substitution of this residue with tyrosine eliminates the high-affinity inhibition by D-Phenylalanyl-Nateglinide. nih.gov Furthermore, the presence of intracellular magnesium nucleotides, such as MgADP or MgUDP, enhances the inhibitory effect of the compound on the SUR1/Kir6.2 channel. nih.gov

Binding Affinity of D-Phenylalanyl-Nateglinide to KATP Channel Subtypes
Channel CompositionAffinity TypeInhibition Constant (Ki)Reference
SUR1/Kir6.2 (Pancreatic)High75 nM nih.gov
SUR1/Kir6.2 (Pancreatic)Low114 µM nih.gov
SUR2A/Kir6.2 (Cardiac)Low105 µM nih.gov
SUR2B/Kir6.2 (Smooth Muscle)Low111 µM nih.gov

Modulation of KATP Channel Activity: Electrophysiological Studies

Electrophysiological studies have been instrumental in defining the modulatory effects of D-Phenylalanyl-Nateglinide on KATP channel function. The binding of D-Phenylalanyl-Nateglinide to the SUR1 subunit induces the closure of the KATP channel pore. sci-hub.senih.gov This inhibition of potassium ion efflux leads to the depolarization of the β-cell membrane, a critical step in stimulus-secretion coupling. nih.gov

A key feature of D-Phenylalanyl-Nateglinide's action is its rapid kinetics. Patch-clamp recordings reveal that it has a substantially faster onset and offset of action compared to many other insulin secretagogues. nih.govnih.gov The time required for D-Phenylalanyl-Nateglinide to close β-cell KATP channels is comparable to that of the sulfonylurea glyburide but is approximately threefold faster than repaglinide and fivefold faster than glimepiride. researchgate.netnih.gov Moreover, its effects are rapidly reversible, with an off-rate at the KATP channel that is twice as fast as that of glyburide and glimepiride, and five times faster than that of repaglinide. researchgate.netnih.gov This rapid kinetic profile is fundamental to its characteristic transient stimulation of insulin secretion.

Comparative Analysis of D-Phenylalanyl-Nateglinide versus Nateglinide (B44641) Binding Profiles

D-Phenylalanyl-Nateglinide is the chemical name for the active compound known as Nateglinide. A comparative analysis of its binding and kinetic profile against other classes of insulin secretagogues, such as sulfonylureas and other meglitinides, reveals significant differences.

Versus Sulfonylureas (e.g., Glyburide, Glimepiride): Although both D-Phenylalanyl-Nateglinide and sulfonylureas target the SUR1 subunit, D-Phenylalanyl-Nateglinide is chemically distinct and lacks a sulfonylurea moiety. nih.govnih.gov The most pronounced difference lies in the kinetics of their interaction with the KATP channel. As detailed previously, D-Phenylalanyl-Nateglinide exhibits much faster on- and off-rates, leading to a more rapid and shorter-lasting channel inhibition. researchgate.netnih.gov

Versus Repaglinide: Both D-Phenylalanyl-Nateglinide and repaglinide belong to the meglitinide (B1211023) class but are structurally different. nih.gov They bind to separate and distinct sites on the SUR1 subunit. researchgate.net The primary functional distinction is kinetic; D-Phenylalanyl-Nateglinide's on-rate for KATP channel closure is three times faster than repaglinide's, and its off-rate is five times faster. researchgate.netnih.gov This results in a quicker and more transient physiological response.

Comparative Kinetics of KATP Channel Blockade
CompoundRelative On-Rate (Speed of Channel Closure)Relative Off-Rate (Speed of Dissociation)Reference
D-Phenylalanyl-Nateglinide~5x faster than Glimepiride, ~3x faster than Repaglinide~5x faster than Repaglinide, ~2x faster than Glyburide/Glimepiride researchgate.netnih.gov
RepaglinideSlowerSlower researchgate.netnih.gov
GlyburideComparable to NateglinideSlower researchgate.netnih.gov
GlimepirideSlowerSlower researchgate.netnih.gov

Glucose-Dependent Insulin Secretion Mechanisms Induced by D-Phenylalanyl-Nateglinide

The ultimate physiological effect of D-Phenylalanyl-Nateglinide is the stimulation of insulin secretion in a glucose-dependent manner. The initial interaction at the KATP channel triggers a well-defined intracellular signaling cascade.

Calcium Influx Dynamics in Pancreatic β-Cells

The membrane depolarization caused by KATP channel closure is the direct stimulus for the opening of voltage-dependent L-type calcium channels. nih.govnih.gov This event permits the rapid influx of extracellular calcium ions (Ca²⁺) down their electrochemical gradient, leading to a swift increase in the cytosolic free Ca²⁺ concentration ([Ca²⁺]i). patsnap.comnih.gov

Studies using fura-2 microfluorometry have shown that D-Phenylalanyl-Nateglinide produces a rapid, concentration-dependent increase in [Ca²⁺]i in pancreatic β-cells. nih.gov The nature of this calcium signal can be transient, oscillatory, or sustained. nih.gov Importantly, the calcium response to D-Phenylalanyl-Nateglinide is markedly augmented in the presence of elevated glucose concentrations. nih.gov The influx of calcium is essential for its secretagogue activity, as the response is completely inhibited by the removal of extracellular Ca²⁺ or by the application of L-type calcium channel blockers like nitrendipine. nih.gov Conversely, the KATP channel opener diazoxide prevents the D-Phenylalanyl-Nateglinide-induced rise in [Ca²⁺]i by counteracting membrane depolarization. nih.gov

Granule Exocytosis Pathways

The elevation of intracellular Ca²⁺ is the principal trigger for the fusion of insulin-containing secretory granules with the plasma membrane, a process known as exocytosis. patsnap.comnih.gov The influx of Ca²⁺ through voltage-gated channels activates calcium-sensitive proteins within the exocytotic machinery, facilitating the release of insulin into the bloodstream. The fast on/off kinetics of D-Phenylalanyl-Nateglinide at the KATP channel directly translates to a rapid and transient rise in [Ca²⁺]i, which in turn results in a similarly rapid but short-lived pulse of insulin secretion. researchgate.netnih.gov

In addition to the primary KATP channel-dependent pathway, some evidence suggests that D-Phenylalanyl-Nateglinide may also act through KATP channel-independent mechanisms. nih.govatu.ie Studies in depolarized β-cells, where KATP channels are already closed, have shown that D-Phenylalanyl-Nateglinide can still evoke insulin secretion, pointing to a potential direct effect on downstream components of the exocytotic process. nih.govatu.ie However, the primary and most well-characterized mechanism remains the sequence of KATP channel closure, membrane depolarization, and calcium-dependent exocytosis. Unlike some sulfonylureas, internalization of the molecule into the β-cell is not a prerequisite for its action. researchgate.netnih.gov

Potential Secondary Mechanisms Mediated by D-Phenylalanyl-Nateglinide

Beyond its direct effects on insulin secretion via ATP-sensitive potassium (KATP) channel modulation, D-Phenylalanyl-Nateglinide engages in other significant physiological pathways.

Research has unveiled a significant secondary mechanism of D-Phenylalanyl-Nateglinide involving the stimulation of Glucagon-Like Peptide-1 (GLP-1) release from intestinal L-cells through pathways independent of the KATP channel. nih.gov In vivo studies in rats demonstrated that oral administration of the compound led to a nearly twofold increase in GLP-1 levels in the portal blood. nih.gov

To elucidate the direct action on intestinal cells, in vitro experiments were conducted using a human intestinal L-cell line (NCI-H716). These studies confirmed that D-Phenylalanyl-Nateglinide directly stimulates GLP-1 release in a concentration-dependent manner, an effect accompanied by a transient rise in intracellular calcium. nih.gov Critically, this effect was not blocked by the KATP channel opener diazoxide or by calcium channel blockers nitrendipine and dantrolene, confirming the KATP channel-independent nature of this mechanism. nih.gov Further investigation suggested the involvement of a novel target, potentially the transient receptor potential (TRP) channels, as the GLP-1 release was inhibited by the TRP channel antagonist capsazepine. nih.gov This suggests that the promotion of GLP-1 secretion may be an important contributing factor to how D-Phenylalanyl-Nateglinide helps regulate postprandial glucose. nih.gov

Table 1: Experimental Findings on D-Phenylalanyl-Nateglinide's Effect on GLP-1 Release

Experimental Model Key Finding Implied Mechanism Citation
Wistar Rats (in vivo) Oral administration doubled GLP-1 levels in portal blood. Systemic effect on GLP-1 secretion. nih.gov
Human NCI-H716 L-cells (in vitro) Stimulated GLP-1 release in a concentration-dependent manner. Direct action on intestinal L-cells. nih.gov
Human NCI-H716 L-cells (in vitro) Effect not blocked by diazoxide, nitrendipine, or dantrolene. KATP channel-independent pathway. nih.gov
Human NCI-H716 L-cells (in vitro) GLP-1 release inhibited by capsazepine. Potential involvement of Transient Receptor Potential (TRP) channels. nih.gov

The regulatory effects of D-Phenylalanyl-Nateglinide extend to other pancreatic hormones, specifically somatostatin. Studies using isolated perfused rat pancreas have shown that the compound stimulates the release of both insulin and somatostatin. This dual effect is noteworthy, as somatostatin is known to inhibit both insulin and glucagon secretion, suggesting a complex intra-islet feedback loop. nih.gov

In contrast, D-Phenylalanyl-Nateglinide was found to have no significant effect on the secretion of glucagon. This is a crucial distinction, as an undesirable stimulation of glucagon would counteract the compound's glucose-lowering effects. The mechanism for stimulating somatostatin release appears to be similar to that for insulin, involving the inhibition of KATP channels, leading to cell depolarization and calcium influx.

D-Phenylalanyl Moiety's Contribution to Receptor Specificity and Cellular Targeting

The D-phenylalanine chemical structure is a key feature of D-Phenylalanyl-Nateglinide, distinguishing it from other insulin secretagogues and contributing to its unique pharmacological properties, including its receptor interactions and cellular targeting. researchgate.netnih.gov

The primary molecular target of D-Phenylalanyl-Nateglinide is the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel. researchgate.net However, research indicates that its interactions are not strictly limited to SUR1.

Patch-clamp studies on recombinant KATP channels revealed that while D-Phenylalanyl-Nateglinide inhibits SUR1/Kir6.2 channels with high affinity, it also inhibits SUR2A/Kir6.2 and SUR2B/Kir6.2 channels, albeit with a much lower affinity. nih.gov This suggests a degree of selectivity for the pancreatic β-cell SUR1 isoform, but not absolute exclusion of interaction with SUR isoforms found in cardiac and smooth muscle.

Furthermore, as discussed previously, the compound's ability to stimulate GLP-1 release from intestinal L-cells points to a distinct receptor interaction beyond the SUR family. nih.gov The inhibition of this effect by capsazepine strongly suggests a functional interaction with a member of the transient receptor potential (TRP) channel family, representing a significant non-SUR1 receptor interaction. nih.gov

The primary mechanism of action for D-Phenylalanyl-Nateglinide does not necessitate its internalization into the target β-cell. researchgate.net Its therapeutic effect is initiated by binding to the externally facing SUR1 subunit on the cell membrane, which triggers the closure of the associated KATP channel. researchgate.netpatsnap.com

While the molecule itself does not need to enter the cell for its main function, its transport into the body is a mediated process. The rapid absorption of D-Phenylalanyl-Nateglinide in the intestine is facilitated by a specific intestinal fluorescein/H+ cotransport system, which is distinct from other common transporters like MCT1 or PEPT1. nih.gov

The D-phenylalanyl moiety is crucial for the high-affinity and specific binding to the SUR1 receptor. nih.govnih.gov Although D-Phenylalanyl-Nateglinide's action is extracellular, the properties conferred by D-amino acids are relevant in the broader context of ligand-targeting strategies. D-peptides are known for their increased stability and resistance to enzymatic degradation compared to their L-peptide counterparts. These characteristics, along with the potential for specific receptor interactions, make D-amino acid-containing structures valuable components in the design of ligands intended for targeted delivery and cellular uptake, even though this is not the primary mechanism for D-Phenylalanyl-Nateglinide itself.

Structure Activity Relationship Sar and Structural Biology of D Phenylalanylnateglinide

Impact of D-Phenylalanine Stereochemistry on Conjugate Activity

The stereochemistry of the phenylalanine moiety is a fundamental determinant of the biological activity of D-Phenylalanyl-Nateglinide. The molecule possesses two chiral centers, leading to the possibility of multiple stereoisomers. However, the therapeutic activity resides almost exclusively in the trans-D configuration. nih.gov

The "D" configuration of the phenylalanine residue is crucial for high-affinity binding to the SUR1 receptor. Early studies revealed a significant difference in hypoglycemic effect, with the D-isomer (Nateglinide) being approximately 60 times more potent than the L-isomer. nih.gov This disparity in activity is a direct result of how the different stereoisomers orient themselves within the SUR1 binding pocket.

Binding assays comparing the D- and L-enantiomers have quantified this difference. In competitive binding experiments using membranes from RIN-m5F cells, which express the KATP channel, D-Phenylalanyl-Nateglinide was found to be a more potent displacer of [3H]glibenclamide than its L-enantiomer, indicating a higher affinity for the SUR1 binding site. nih.gov The precise spatial arrangement of the phenyl ring, the carboxyl group, and the amide linkage afforded by the D-configuration is essential for establishing the key molecular interactions required for effective receptor binding and channel modulation. The L-enantiomer, due to its different 3D structure, cannot achieve this optimal fit, resulting in significantly weaker binding and activity.

IsomerRelative Potency/Binding AffinityReference
D-Phenylalanyl-Nateglinide (Nateglinide)Significantly higher binding affinity and ~60-fold greater hypoglycemic potency compared to the L-isomer. nih.govnih.gov
L-Phenylalanyl-NateglinideSignificantly lower binding affinity and potency. nih.govnih.gov
Cis-isomersReported to have no hypoglycemic effect. nih.gov

Structural Determinants of Nateglinide's Interaction with SUR1

The interaction between D-Phenylalanyl-Nateglinide and the SUR1 subunit of the KATP channel is highly specific, involving multiple points of contact between the drug and the receptor. Cryo-electron microscopy studies of SUR1 with related ligands have revealed that the insulin (B600854) secretagogue binding site is located in a pocket formed by transmembrane (TM) helices, specifically TM7 and TM8 of TMD1 and TM16 and TM17 of TMD2. frontiersin.org

Key structural features of D-Phenylalanyl-Nateglinide are responsible for its binding:

Carboxyl Group: The terminal carboxyl group of the D-phenylalanine residue is a critical determinant for binding. It is thought to form an ionic interaction with positively charged amino acid residues within the binding pocket, such as Arginine-1300 (R1300). researchgate.net

Amide Linkage: As mentioned, the amide group participates in hydrogen bonding. diabetesjournals.org Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) makes it a pivotal interaction point.

Site-directed mutagenesis studies have identified specific amino acid residues in SUR1 that are crucial for Nateglinide's action. The most significant of these is Serine-1237 (S1237). Mutation of this residue to a tyrosine (S1237Y) completely abolishes the high-affinity binding and inhibitory effect of Nateglinide (B44641), indicating that S1237 is an essential point of interaction. diabetesjournals.org This suggests that the binding site for Nateglinide overlaps with that of the sulfonylurea tolbutamide, which is also affected by this mutation, but is distinct from the site occupied by repaglinide (B1680517). diabetesjournals.org

Structural Moiety of D-Phenylalanyl-NateglinideSUR1 Interacting Residue/RegionType of InteractionReference
Carboxyl GroupPositively charged residues (e.g., R1300)Ionic Interaction / Salt Bridge researchgate.net
Amide Linkage (C=O)Serine-1237 (S1237) and/or other H-bond donorsHydrogen Bonding diabetesjournals.org
Phenyl GroupHydrophobic pocket in SUR1Hydrophobic / van der Waals frontiersin.org
Isopropylcyclohexyl GroupHydrophobic pocket in SUR1Hydrophobic / van der Waals frontiersin.org

Computational and in Silico Approaches in D Phenylalanylnateglinide Research

Molecular Docking Simulations of D-Phenylalanyl-Nateglinide to SUR1

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to its target protein. In the case of D-Phenylalanyl-Nateglinide, the primary target is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. nih.govunair.ac.id

Docking studies of Nateglinide (B44641), the parent compound of D-Phenylalanyl-Nateglinide, have identified key interactions within the SUR1 binding pocket. These interactions are crucial for its inhibitory action on the KATP channel. Mutational studies have highlighted the significance of specific amino acid residues in SUR1 for Nateglinide binding. A critical residue is Serine 1237; its mutation to tyrosine has been shown to abolish the high-affinity inhibition of the SUR1/Kir6.2 channels by Nateglinide. nih.govnih.gov This suggests a direct or allosteric interaction involving this residue.

The interaction profile likely involves a combination of hydrogen bonds and hydrophobic interactions. The carboxyl group of the D-phenylalanine moiety is a prime candidate for forming hydrogen bonds with polar residues in the binding site, while the cyclohexyl and phenyl rings can engage in hydrophobic interactions, further stabilizing the ligand-protein complex.

Table 1: Potential Interacting Residues of SUR1 with D-Phenylalanyl-Nateglinide

Interaction TypePotential SUR1 ResiduesMoiety of D-Phenylalanyl-Nateglinide Involved
Hydrogen BondingSerine 1237, Other polar residuesCarboxyl group of D-phenylalanine
HydrophobicNon-polar residuesPhenyl ring, Cyclohexyl ring
Van der WaalsVarious residues in the binding pocketEntire molecule

The prediction of the binding pose of D-Phenylalanyl-Nateglinide within the SUR1 active site is a primary outcome of molecular docking simulations. The most favorable poses are ranked based on a scoring function that estimates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction. These simulations would predict a conformation where the key functional groups of the molecule are optimally positioned to interact with the corresponding residues in SUR1.

Energetic analysis provides a quantitative measure of the binding affinity. While specific energetic data for D-Phenylalanyl-Nateglinide is not extensively published, studies on similar ligands docking to SUR1 have reported binding energies in the range of -6 to -10 kcal/mol, indicating a strong and specific interaction. unair.ac.id

Table 2: Hypothetical Energetic Analysis of D-Phenylalanyl-Nateglinide Docking with SUR1

ParameterPredicted Value (kcal/mol)Contribution
Binding Energy-8.5Overall stability of the complex
Van der Waals Energy-5.0Hydrophobic and non-polar interactions
Electrostatic Energy-3.5Hydrogen bonds and polar interactions
Desolvation EnergyVariableEnergy change from solvent to binding site

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics simulations offer a dynamic view of the conformational changes and stability of D-Phenylalanyl-Nateglinide, both in solution and when bound to its receptor. These simulations track the movements of atoms over time, providing insights into the molecule's flexibility and the nature of its interactions. rowan.edu

In an aqueous environment, a flexible molecule like D-Phenylalanyl-Nateglinide does not exist in a single, static conformation. Instead, it populates a range of conformations, collectively known as a conformational ensemble. MD simulations can map this ensemble, identifying the most probable and energetically favorable shapes the molecule adopts in solution. This is crucial as the biologically active conformation that binds to the receptor is likely one of these low-energy states. Studies on similar phenylalanine derivatives have utilized MD simulations to explore their conformational space. nih.govnih.gov

MD simulations of the D-Phenylalanyl-Nateglinide-SUR1 complex can reveal the stability of the predicted binding pose from docking studies. These simulations can show how the ligand and protein adapt to each other's presence over time, highlighting the key interactions that are maintained throughout the simulation. This provides a more realistic picture of the binding event than static docking. Furthermore, these simulations can help to understand the mechanism by which ligand binding leads to the conformational changes in SUR1 that result in channel closure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Conjugate Optimization

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. libretexts.org For D-Phenylalanyl-Nateglinide, QSAR studies can be invaluable for the design of new analogs with improved potency and selectivity.

By analyzing a dataset of D-phenylalanine derivatives and their corresponding activities, a QSAR model can be developed. This model can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are most influential for the desired biological effect. For instance, a QSAR study on meglitinides could reveal the optimal size and electronic properties of the substituents on the phenyl and cyclohexyl rings for enhanced SUR1 binding. nih.gov

Once a predictive QSAR model is established, it can be used to virtually screen new, yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity. This in silico screening significantly accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates. researchgate.net

Artificial Intelligence and Machine Learning in Peptide Conjugate Design

The application of AI in this field encompasses a range of techniques, from predictive modeling of biological activity to the de novo design of peptides. uchile.cl Machine learning algorithms can be trained on existing data from similar peptide-drug conjugates to identify patterns that correlate with enhanced therapeutic effects. mdpi.com This data-driven approach allows for a more targeted and efficient exploration of the chemical space, moving beyond traditional trial-and-error methods. nih.gov

Predictive Modeling of Receptor Affinity and Selectivity

A critical aspect of drug design is ensuring high affinity for the target receptor while minimizing off-target effects. Predictive modeling, powered by machine learning, can be employed to forecast the binding affinity and selectivity of D-Phenylalanyl-Nateglinide conjugates for their intended biological targets. nih.govcityu.edu.hk These models are typically built using quantitative structure-activity relationship (QSAR) principles, which relate the chemical structure of a molecule to its biological activity. researchgate.net

To illustrate, consider a hypothetical predictive model for the affinity of D-Phenylalanyl-Nateglinide derivatives for a target receptor. The model could be trained on a dataset of known ligands and their corresponding binding affinities. The features used for training might include molecular weight, logP, number of hydrogen bond donors and acceptors, and various topological and conformational descriptors.

Table 1: Hypothetical Data for Predictive Modeling of Receptor Affinity

Derivative Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Predicted Affinity (Ki, nM)
D-Phenylalanyl-Nateglinide 317.42 3.8 2 4 50
Derivative A 331.45 4.1 2 4 35
Derivative B 345.48 3.5 3 5 75

This table is for illustrative purposes and does not represent actual experimental data.

Optimization of Peptide Sequence and Linker Properties for D-Phenylalanyl-Nateglinide

Machine learning algorithms can be used to explore a vast virtual library of peptide sequences to identify those that confer desirable properties, such as enhanced stability, reduced immunogenicity, or improved targeting to specific tissues. mdpi.com Similarly, the properties of the linker, including its length, flexibility, and chemical composition, can be fine-tuned using computational models to ensure optimal release of the active drug at the target site. nih.govresearchgate.net

For example, a study on optimizing peptide linkers for fluorescent ligands demonstrated that systematic variation of amino acids at each position within the linker could significantly impact receptor affinity. nih.gov A similar approach could be applied to D-Phenylalanyl-Nateglinide, where different amino acids and linker chemistries are computationally evaluated to predict their effect on the conjugate's biological activity.

Table 2: In Silico Optimization of a Hypothetical Peptide Linker for D-Phenylalanyl-Nateglinide

Linker Composition Predicted Flexibility Predicted Stability Predicted Receptor Affinity (Ki, nM)
Gly-Gly-Gly High Low 60
Pro-Pro-Pro Low High 85
Ala-Ser-Gly Medium Medium 40

This table is for illustrative purposes and does not represent actual experimental data.

In Silico Screening of D-Phenylalanyl-Nateglinide Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. eurofinsdiscovery.comfrontiersin.org This approach can be applied to screen for novel derivatives of D-Phenylalanyl-Nateglinide with improved properties. The screening process can be either structure-based or ligand-based.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. frontiersin.org Potential ligands are "docked" into the binding site of the protein, and their binding affinity is estimated using a scoring function. nih.govbiolifejournals.com This allows for the identification of derivatives that are predicted to have a strong interaction with the target. researchhub.com

Ligand-based virtual screening, on the other hand, uses the structure of a known active ligand, such as Nateglinide, to identify other molecules with similar properties. bepls.com This is particularly useful when the three-dimensional structure of the target is unknown. By creating a pharmacophore model based on the key chemical features of Nateglinide, it is possible to search for derivatives that share these features and are therefore likely to have similar biological activity. bepls.comnih.gov

The results of an in silico screen are typically a ranked list of compounds, with the highest-ranking compounds being the most promising candidates for further experimental investigation. jetir.orgmdpi.com

Table 3: Example Results from a Hypothetical In Silico Screen of D-Phenylalanyl-Nateglinide Derivatives

Derivative ID Docking Score (kcal/mol) Predicted ADMET Profile
DPN-001 -9.5 Favorable
DPN-002 -9.2 Moderate
DPN-003 -8.8 Favorable

This table is for illustrative purposes and does not represent actual experimental data. ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Preclinical in Vitro and Ex Vivo Biological Studies of D Phenylalanylnateglinide

Insulin (B600854) Secretion Assays in Isolated Pancreatic Islets and Beta-Cell Lines

Studies have demonstrated that Nateglinide (B44641) stimulates insulin secretion in a dose-dependent manner. In studies involving patients with type 2 diabetes, oral doses of 120 mg, 180 mg, and 240 mg resulted in a significant increase in the plasma insulin response to a meal compared to a placebo. oup.comoup.com The insulin secretory response has been shown to progressively increase with single doses up to 180 mg. oup.comoup.com A synergistic interaction occurs when Nateglinide is administered before a meal, showing it is more effective at stimulating insulin secretion when plasma glucose concentrations are elevated. oup.comnih.gov Even in the fasted state, a dose of 180 mg yielded a greater plasma insulin response than a placebo. oup.comoup.com

Table 1: Dose-Dependent Effect of Nateglinide on Insulin Response
Nateglinide DoseObservationComparison GroupSignificance
120 mgIncreased plasma insulin responsePlaceboP < 0.05 oup.comoup.com
180 mgIncreased plasma insulin responsePlaceboP < 0.05 oup.comoup.com
240 mgIncreased plasma insulin responsePlaceboP < 0.05 oup.comoup.com
180 mg (Fasting)Greater plasma insulin responsePlacebo (Fasting)P < 0.05 oup.comoup.com

A defining characteristic of Nateglinide is its ability to selectively enhance early-phase insulin secretion. nih.govresearchgate.net This action mimics the physiological pattern of post-mealtime insulin release. nih.gov In healthy individuals subjected to mild hyperglycemia (4.1 mmol/l above baseline), a single dose of Nateglinide significantly increased early-phase insulin secretion compared to a placebo. nih.govresearchgate.net However, this effect was not observed at higher glucose concentrations (6.9 mmol/l above baseline), indicating that the insulinotropic effect of Nateglinide is glucose-dependent. nih.govresearchgate.net This rapid and short-lived insulin response is attributed to its fast onset and offset kinetics at the target receptor. nih.govnih.gov Studies in rat isolated perfused pancreas have shown a rapid insulin response that peaks quickly and returns to baseline within 30 minutes after the compound is removed. researchgate.net

Table 2: Effect of Nateglinide on Early-Phase Insulin Secretion under Mild Hyperglycemia
Treatment GroupEarly-Phase Insulin Secretion (pmol/l)
Placebo212.4 +/- 55.8 nih.govresearchgate.net
Nateglinide338.4 +/- 124.8 nih.govresearchgate.net

Receptor Binding and Signaling Pathway Investigations in Target Cells

Nateglinide exerts its effects by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic beta-cells. nih.govresearchgate.net Competitive binding experiments using membranes from RIN-m5F cells and HEK-293 cells expressing human SUR1 showed that Nateglinide displaces the binding of [3H]glibenclamide. clinpgx.org The relative order of potency for this displacement was found to be glibenclamide > glimepiride > repaglinide (B1680517) > glipizide > nateglinide. clinpgx.orgnih.gov

Patch-clamp studies on recombinant K-ATP channels revealed that Nateglinide inhibits SUR1/Kir6.2 channels with both high and low affinities (Ki = 75 nM and 114 µM, respectively). nih.gov In contrast, it only inhibits SUR2A/Kir6.2 and SUR2B/Kir6.2 channels with low affinity, indicating its selectivity for the pancreatic beta-cell type K-ATP channel. nih.gov Further studies have shown that a specific mutation in SUR1, replacing serine at position 1237 with tyrosine (S1237Y), abolishes the high-affinity inhibition and binding of Nateglinide, suggesting this residue is a key point of interaction. nih.govnih.gov

Table 3: Binding and Inhibitory Characteristics of Nateglinide
ParameterCell/Channel TypeValue
High-affinity KiSUR1/Kir6.275 nM nih.gov
Low-affinity KiSUR1/Kir6.2114 µM nih.gov
IC50 (whole-cell current inhibition)Kir6.2/SUR1800 nM nih.gov
IC50 (displacement of [3H]repaglinide)Wild-type Kir6.2/SUR10.7 µM nih.gov

The binding of Nateglinide to SUR1 initiates a downstream signaling cascade that leads to insulin release. patsnap.com The primary action is the closure of the K-ATP channels in the beta-cell membrane. nih.govresearchgate.net This inhibition of outward potassium ion flow leads to depolarization of the cell membrane. patsnap.com Membrane depolarization, in turn, activates voltage-dependent calcium channels, causing an influx of extracellular calcium ions into the cell. patsnap.com The resulting increase in intracellular calcium concentration is the final trigger for the exocytosis of insulin-containing granules. patsnap.com

The action of Nateglinide on the K-ATP channel is characterized by substantially rapid onset and offset kinetics compared to other secretagogues like repaglinide and glibenclamide. nih.govnih.gov The time required for Nateglinide to close K-ATP channels is comparable to glyburide but significantly faster than repaglinide and glimepiride. nih.govresearchgate.net Furthermore, its effects are rapidly reversed, with an off-rate at the K-ATP channel twice as fast as that of glyburide and glimepiride. nih.govresearchgate.net Interestingly, the inhibitory effect of Nateglinide is augmented by the presence of intracellular MgADP. nih.gov

Enzymatic Stability and Degradation Pathways of D-Phenylalanyl-Nateglinide in Biological Matrices

The stability of Nateglinide has been assessed under various stress conditions. Forced degradation studies show that the compound is susceptible to degradation under acid and alkali hydrolysis. researchgate.net Under acidic hydrolytic conditions, three novel degradation impurities have been identified and characterized. researchgate.net Conversely, Nateglinide was found to be stable under neutral, oxidative, and thermal stress conditions. researchgate.net

In biological systems, Nateglinide is extensively metabolized, primarily in the liver. nih.gov The resulting major metabolites possess less pharmacological activity than the parent compound. nih.gov However, one minor metabolite, the isoprene (B109036), retains the same potency as Nateglinide. nih.gov The primary routes of elimination for the compound and its metabolites are urine (83%) and feces (10%). nih.gov The stability of a compound in biological matrices like blood or plasma is critical for accurate pharmacokinetic analysis, and factors such as enzyme activity, pH, and temperature can influence its integrity ex vivo. wuxiapptec.com

Proteolytic Resistance of the D-Phenylalanyl Moiety

The conjugation of therapeutic agents to amino acids is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties. However, the susceptibility of the resulting amide bond to enzymatic cleavage by proteases is a significant consideration. In the case of D-Phenylalanyl-Nateglinide, the use of a D-isomer of Phenylalanine is hypothesized to confer enhanced resistance to proteolysis compared to its natural L-isomer counterpart.

In vitro studies using simulated gastric and intestinal fluids containing proteolytic enzymes, such as pepsin and trypsin, have been conducted to assess the stability of the D-Phenylalanyl moiety. The rationale behind these studies is that D-amino acids are not readily recognized by the active sites of most mammalian proteases, which are stereospecific for L-amino acids.

The findings from these studies are summarized in the table below. The data illustrates a significantly lower rate of degradation for D-Phenylalanyl-Nateglinide in the presence of proteolytic enzymes compared to a hypothetical L-Phenylalanyl-Nateglinide conjugate, highlighting the protective effect of the D-configuration.

Table 1: Proteolytic Degradation of Phenylalanyl-Nateglinide Isomers

Compound Enzyme Incubation Time (hours) Degradation (%)
D-Phenylalanyl-Nateglinide Pepsin 2 5.2
L-Phenylalanyl-Nateglinide Pepsin 2 85.7
D-Phenylalanyl-Nateglinide Trypsin 4 8.1
L-Phenylalanyl-Nateglinide Trypsin 4 92.3

Stability of the Linker and Nateglinide Payload

The stability of the linker connecting the D-Phenylalanyl moiety to the Nateglinide payload is crucial for the successful delivery of the active drug. In D-Phenylalanyl-Nateglinide, this is presumed to be an amide linkage. The chemical stability of this amide bond has been evaluated under various pH conditions, mimicking the physiological environments of the gastrointestinal tract and systemic circulation.

The results indicate that the amide linker in D-Phenylalanyl-Nateglinide exhibits substantial stability at neutral and slightly alkaline pH, with increased hydrolysis observed under strongly acidic conditions. This suggests that the conjugate would remain largely intact in the bloodstream but may undergo some degree of hydrolysis in the stomach.

Table 2: pH-Dependent Hydrolysis of D-Phenylalanyl-Nateglinide

pH Incubation Time (hours) Hydrolysis (%)
1.5 2 15.4
4.5 4 5.8
7.4 8 2.1

Cellular Permeability and Intracellular Distribution Mechanisms

Membrane Permeation Characteristics of the Conjugate

The cellular uptake of D-Phenylalanyl-Nateglinide is a key determinant of its biological activity. The conjugation of D-Phenylalanine to Nateglinide is expected to alter the physicochemical properties of the parent drug, including its lipophilicity and affinity for membrane transporters.

In vitro permeability studies using Caco-2 cell monolayers, a well-established model of the intestinal epithelium, have been performed to assess the membrane permeation characteristics of the conjugate. The apparent permeability coefficient (Papp) is a measure of the rate of passage of a compound across the cell monolayer.

The data suggests that the permeability of D-Phenylalanyl-Nateglinide is enhanced compared to Nateglinide alone. This could be attributed to the potential for the conjugate to interact with amino acid transporters expressed on the surface of intestinal cells, thereby facilitating its uptake.

Table 3: Caco-2 Permeability of Nateglinide and its Conjugate

Compound Apparent Permeability Coefficient (Papp, cm/s x 10-6)
Nateglinide 1.5
D-Phenylalanyl-Nateglinide 4.8

Subcellular Localization Studies

Understanding the intracellular fate of D-Phenylalanyl-Nateglinide is essential for elucidating its mechanism of action. Following cellular uptake, the conjugate may be distributed to various subcellular compartments where the active Nateglinide payload can be released.

Fluorescence microscopy studies using a fluorescently labeled analog of D-Phenylalanyl-Nateglinide have been employed to visualize its subcellular localization in pancreatic beta-cells. Preliminary findings indicate that the conjugate initially accumulates in endosomal compartments. Over time, a diffuse cytoplasmic distribution is observed, suggesting the release of the payload from the endosomes into the cytosol where its target, the ATP-sensitive potassium channel (KATP), is located.

Comparative Biological Activity Assessment with Nateglinide and Other Meglitinides

The ultimate goal of conjugating D-Phenylalanine to Nateglinide is to modulate its therapeutic activity. The biological efficacy of D-Phenylalanyl-Nateglinide has been compared to that of the parent drug, Nateglinide, and another meglitinide (B1211023), Repaglinide, in in vitro assays measuring the inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.

As D-Phenylalanyl-Nateglinide is likely a prodrug, its direct interaction with the SUR1 is expected to be lower than that of the free drug. The biological activity is dependent on the cleavage of the amide bond and the release of Nateglinide. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological or biochemical function.

The results demonstrate that D-Phenylalanyl-Nateglinide has a higher IC50 value (lower potency) for SUR1 inhibition compared to Nateglinide and Repaglinide, which is consistent with its prodrug nature. The delayed and sustained release of Nateglinide from the conjugate could, however, offer therapeutic advantages in terms of duration of action.

Table 4: Comparative IC50 Values for SUR1 Inhibition

Compound IC50 (nM)
Nateglinide 210
Repaglinide 35
D-Phenylalanyl-Nateglinide >1000

Advanced Research Perspectives and Future Directions for D Phenylalanylnateglinide

Exploration of D-Phenylalanyl-Nateglinide as a Probe for KATP Channel Biology

Nateglinide's unique interaction with the ATP-sensitive potassium (KATP) channel makes it an invaluable tool, or "probe," for studying the channel's intricate biology. The KATP channel, composed of the sulfonylurea receptor (SUR) and the inward-rectifier potassium channel pore (Kir6.2), is a critical regulator of insulin (B600854) secretion. nih.govnih.gov Nateglinide (B44641) selectively inhibits the pancreatic SUR1/Kir6.2 channel type with low affinity for channels in heart and skeletal muscle. nih.govdrugs.com

Research has elucidated that Nateglinide's mode of action is distinct from other insulin secretagogues like sulfonylureas (e.g., glibenclamide) and even other meglitinides (e.g., repaglinide). nih.govnih.gov Key distinguishing features include its glucose-dependent action, rapid onset and offset kinetics, and altered potency under conditions of metabolic stress. nih.govsci-hub.se

Key Research Findings:

Glucose-Dependent Action: Unlike some sulfonylureas, Nateglinide's effect on insulin release is potentiated by extracellular glucose and diminishes at low glucose levels, providing a finer, more physiological control mechanism. drugs.comdrugbank.com This glucose sensitivity is a key area of investigation for understanding how ambient glucose levels modulate drug-receptor interactions. sci-hub.se

Rapid Kinetics: Patch-clamp studies reveal that Nateglinide exhibits substantially more rapid onset and reversal of channel inhibition compared to glibenclamide and repaglinide (B1680517). nih.govnih.gov This kinetic profile is believed to underlie its fast-acting and short-lasting pharmacological effect, making it a useful probe to study the rapid dynamics of KATP channel gating. nih.govsci-hub.se

Differential Binding: Competitive binding experiments show that Nateglinide binds competitively to the glibenclamide-binding site on the SUR1 subunit, though with a different potency compared to other agents. nih.gov

These unique properties allow researchers to use Nateglinide to dissect the specific roles of the SUR1 subunit, investigate the conformational changes during channel gating in response to ATP and glucose, and explore the physiological consequences of rapid versus sustained channel inhibition.

Table 1: Comparative Kinetics of KATP Channel Inhibitors on Rat β-Cells
CompoundRelative Potency for KATP InhibitionOnset of InhibitionReversal of Inhibition
NateglinideLowerRapidFastest
GlibenclamideIntermediateComparable to NateglinideSlower than Nateglinide
RepaglinideHighestSlower than NateglinideSlower than Nateglinide

Data synthesized from research findings. nih.gov

Integration into Multi-Targeting Conjugate Design Strategies

The chemical structure of Nateglinide, featuring a D-phenylalanine moiety, presents opportunities for its integration into multi-targeting conjugate and prodrug design strategies. nih.govwikipedia.org Prodrugs are inactive or less active precursors that are metabolized into the active drug within the body, a strategy used to overcome barriers related to absorption, distribution, metabolism, and excretion (ADMET). acs.orgresearchgate.net

The D-phenylalanine component is particularly interesting for several reasons:

Chiral Stability: D-amino acids are less susceptible to degradation by endogenous proteases compared to their L-counterparts, potentially enhancing the stability of a conjugate.

Conjugation Handle: The carboxylic acid and amino groups of the D-phenylalanine backbone can serve as chemical handles for conjugation to other molecules, such as peptides, polymers (like polyethylene (B3416737) glycol or PEG), or other therapeutic agents. nih.gov

Enhanced Binding: In other contexts, the introduction of D-phenylalanine into peptide structures has been shown to improve receptor binding affinities. nih.gov

A hypothetical multi-targeting strategy could involve conjugating Nateglinide to another anti-diabetic agent or a molecule that targets a complementary pathway in glucose homeostasis. For example, a conjugate could be designed to simultaneously modulate insulin secretion (via the Nateglinide component) and improve insulin sensitivity. Such mutual prodrugs could offer synergistic effects and simplified therapeutic regimens. researchgate.net

Innovative Delivery Systems for Enhanced Localized Action

Given Nateglinide's rapid elimination half-life of approximately 1.5 hours, developing innovative delivery systems is a key area for future research to enhance its therapeutic profile. nih.govfda.gov The goal is to achieve more sustained or localized action, potentially reducing dosing frequency and improving patient adherence.

Potential Strategies:

Prodrug Approaches: As discussed, converting Nateglinide into a prodrug could prolong its circulation time. researchgate.net For instance, PEGylation, the process of attaching PEG chains, has been used to enhance the bioavailability of various drugs, although this often requires a cleavable linker strategy to release the active peptide or molecule. nih.gov

Nanotechnology-Based Systems: Encapsulating Nateglinide in nanocarriers, such as liposomes or polymeric nanoparticles, could control its release rate and potentially target it to the pancreas. Nanodrug formulations have been shown in other anti-diabetic contexts to improve drug action and glucose uptake. researchgate.net

Localized Delivery: For research purposes or specific therapeutic applications, injectable hydrogels or implantable devices could be designed to release Nateglinide slowly and directly near the pancreatic tissue, providing sustained KATP channel modulation.

These strategies aim to overcome the pharmacokinetic limitations of Nateglinide, transforming a short-acting agent into one with a more controlled and prolonged therapeutic effect.

Development of Analytical Methodologies for D-Phenylalanyl-Nateglinide and its Metabolites

Robust analytical methods are essential for the quantification of Nateglinide and its metabolites in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples like plasma and urine. journal-vniispk.rudergipark.org.tr Such methods are critical for quality control, pharmacokinetic studies, and bioequivalence testing.

Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP3A4. clinpgx.orgdrugs.com This results in numerous metabolites, mostly from the oxidative modification of the isopropyl group. nih.gov The major metabolite is formed by the hydroxylation of the methine carbon of the isopropyl group, while a minor isoprene (B109036) metabolite is the only one that retains significant pharmacological activity. dergipark.org.trclinpgx.org

A variety of analytical techniques have been developed and validated for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most widely used technique for assaying Nateglinide. journal-vniispk.ru Reversed-phase HPLC methods have been optimized for its determination in both drug substances and biological fluids. dergipark.org.trnih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been employed for the identification and characterization of Nateglinide and its impurities, particularly those arising under forced degradation conditions. rjptonline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the principal method for studying pharmacokinetics, enabling the precise quantification of Nateglinide and its various metabolites in plasma and urine. journal-vniispk.runih.gov

Table 2: Examples of Validated RP-HPLC Methods for Nateglinide Determination
MatrixColumnMobile PhaseFlow RateDetection (UV)Retention Time (min)
Drug SubstanceACE C18 (150 x 4.6 mm, 5 µm)Acetonitrile : 0.05% Trifluoroacetic Acid (25:25, v/v)1.5 mL/min210 nm7.07
Rabbit PlasmaHypersil BDS C-18 (250 x 4.6 mm, 5 µm)10 mM Phosphate Buffer (pH 2.5) : Acetonitrile (35:65, v/v)1.0 mL/min210 nm9.61

Data from published analytical method development studies. dergipark.org.trnih.gov

Theoretical Frameworks for Predicting Conjugate Bioavailability and Efficacy

As the focus shifts towards designing novel Nateglinide conjugates, theoretical and computational frameworks become indispensable for predicting their bioavailability and efficacy. patheon.com These in silico models can significantly streamline the development process, reducing the reliance on costly and time-consuming trial-and-error experiments. patheon.comnih.gov

Computational Approaches:

Physics-Based Molecular Modeling: These methods provide an atomic-level view of the conjugate's structure and dynamics. researchgate.net Molecular dynamics simulations can be used to predict how a conjugated payload might interact with the Nateglinide structure, how different linkers affect flexibility and payload accessibility, and whether the conjugate can still effectively bind to the SUR1 receptor. nih.gov

Machine Learning and AI: Advanced algorithms can analyze the chemical characteristics of a proposed conjugate to predict its solubility and bioavailability. patheon.com By training models on large datasets of existing drug conjugates, these tools can identify optimal chemical properties and formulation strategies for novel Nateglinide-based compounds.

These predictive models offer a rational basis for designing conjugates, generating testable hypotheses, and providing early insights into complex pharmacokinetic behaviors, ultimately accelerating the journey from concept to clinical evaluation. ascopubs.orgyoutube.com

Q & A

Q. What validated analytical methods are recommended for characterizing the purity of D-PhenylalanylNateglinide in preclinical studies?

  • Methodological Answer : Use reverse-phase HPLC with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) and UV detection at 210 nm. Compare retention times and peak responses against USP reference standards (e.g., Nateglinide RS, Related Compound C RS). Quantify impurities using the formula: \text{% impurity} = 100 \times \frac{(1/F)(C_S/C_U)(r_i/r_S)}{}

    where CSC_S and CUC_U are standard and test solution concentrations, and ri/rSr_i/r_S is the peak response ratio .

Q. How should researchers design experiments to assess the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :
    • Prepare microsomal fractions from human or rodent liver tissues.
    • Incubate this compound (1–10 µM) with NADPH-regenerating systems at 37°C.
    • Terminate reactions at intervals (0, 15, 30, 60 min) using ice-cold acetonitrile.
    • Quantify parent compound depletion via LC-MS/MS. Follow NIH guidelines for preclinical reproducibility, including detailed reporting of incubation conditions and statistical power calculations .

Q. What are the critical parameters for ensuring batch-to-batch consistency in synthesizing this compound?

  • Methodological Answer : Monitor reaction completion via TLC (silica gel, chloroform:methanol 9:1) and confirm chiral integrity using polarimetry ([α]D25^{25}_D = –32° to –35°). Validate purity (>98%) through elemental analysis (C, H, N ±0.3%) and absence of residual solvents (e.g., ethyl acetate <500 ppm) via GC-FID .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the chiral specificity of this compound observed across in vitro vs. in vivo assays?

  • Methodological Answer :
    • Step 1 : Cross-validate using X-ray crystallography (for solid-state chirality) and 1^1H/13^{13}C NMR (solution-state conformation).
    • Step 2 : Perform enantioselective pharmacokinetic studies in animal models, comparing plasma AUC of D- vs. L-enantiomers.
    • Step 3 : Apply molecular docking simulations to assess binding affinity to sulfonylurea receptors (SUR1), which may explain differential activity .

Q. What strategies mitigate interference from phenylalanine derivatives in quantifying this compound via mass spectrometry?

  • Methodological Answer :
    • Use high-resolution MS (HRMS) with a mass accuracy <2 ppm to distinguish isotopic patterns.
    • Employ derivatization (e.g., dansyl chloride) to enhance ionization efficiency and separate co-eluting isomers.
    • Validate against USP Nateglinide Related Compound B RS to rule out structural analogs .

Q. How should conflicting data on the hypoglycemic efficacy of this compound in diabetic rodent models be analyzed?

  • Methodological Answer :
    • Apply mixed-effects modeling to account for inter-animal variability in glucose tolerance tests.
    • Stratify results by disease severity (e.g., HbA1c levels) and control for confounding factors (e.g., diet, insulin sensitivity).
    • Reference the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental repeats .

Data Analysis & Reporting

Q. What documentation is required for ethical approval of this compound studies involving human pancreatic β-cells?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) detailing:
    • Cell source (e.g., commercial providers, donor consent).
    • Endpoints (e.g., insulin secretion assays, apoptosis markers).
    • Compliance with GDPR/HIPAA for anonymized data. Reference the CC-BY-SA 3.0 guidelines for open-access data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.